
Rhodium-105
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium-105, also known as this compound, is a useful research compound. Its molecular formula is Rh and its molecular weight is 104.90569 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiotherapy Applications
Rhodium-105 in Cancer Treatment
This compound has been investigated as a potential radiotherapeutic agent, particularly in the treatment of prostate cancer. Research has focused on developing bombesin analogs conjugated with this compound complexes, which target gastrin-releasing peptide receptors overexpressed in certain tumor cells such as PC-3 prostate tumors. The stability and biodistribution of these conjugates have been evaluated to assess their effectiveness in targeting cancer cells while minimizing damage to surrounding healthy tissues .
Case Study: Bombesin Analog Conjugates
A study conducted over several years demonstrated the synthesis and evaluation of this compound bombesin analogs for prostate cancer radiotherapy. The production process involved irradiating an enriched ruthenium target to yield this compound, followed by the development of chelate systems that ensure effective binding to the bombesin peptide. The results indicated promising stability and cell binding affinity, suggesting potential for clinical applications .
Diagnostic Applications
Use in Medical Imaging
This compound is also being explored for its diagnostic capabilities in medical imaging. Its half-life allows for sufficient time to transport from production facilities to hospitals, making it practical for use in diagnostic procedures. Research indicates that this compound can be utilized in various imaging techniques, potentially aiding in the early detection of malignancies .
Case Study: Diagnostic Transport Stability
In a controlled study, a sample of this compound chloride was shipped to assess its stability during transport. The findings showed that a significant percentage of the isotope remained viable upon arrival at the hospital, demonstrating its suitability for diagnostic applications where timely delivery is crucial .
Development of New Radiopharmaceuticals
Innovative Chelating Agents
The development of new polydentate chelating agents that incorporate this compound is an area of active research. These agents aim to improve the delivery and efficacy of radiopharmaceuticals used in treating metastases. Studies suggest that these new complexes could enhance the therapeutic index by improving drug localization at tumor sites while reducing systemic toxicity .
Production and Isolation Techniques
Reproducibility in Production
The production of this compound has become increasingly reproducible, with established methods enabling consistent yields from enriched ruthenium targets. The process involves complex chemical reactions, including oxidation and distillation, to isolate this compound effectively while maintaining high specific activity levels .
Production Steps | Description |
---|---|
Irradiation | Enriched ruthenium target is irradiated to produce this compound. |
Oxidation | Ruthenium is oxidized to ruthenium tetroxide using chlorine gas. |
Distillation | Ruthenium tetroxide is distilled away, leaving behind this compound. |
Acidification | The remaining solution is acidified to convert Rhodium into a usable form (Rhodium chloride). |
Q & A
Basic Research Questions
Q. What are the primary nuclear properties of Rhodium-105 (Rh-105), and how do they influence its suitability for therapeutic radiopharmaceuticals?
Rh-105 has a half-life of 35.4 hours, emits moderate-energy beta particles (βmax = 567 keV, βavg = 152 keV), and low-energy gamma photons (319 keV, 19%). These properties allow localized tumor targeting with reduced off-site radiation damage, comparable to ¹⁷⁷Lu and ¹³¹I, which are FDA-approved for therapy . The gamma emissions enable simultaneous imaging for dosimetry verification, though shielding is required during handling .
Q. What are the established methods for producing Rh-105 with high specific activity (HSA)?
Rh-105 can be produced via:
- Direct methods : Neutron irradiation of ¹⁰⁵Pd (¹⁰⁵Pd(n,p)¹⁰⁵Rh) or ²³⁵U fission (²³⁵U(n,f)¹⁰⁵Rh) .
- Indirect methods : Thermal neutron irradiation of enriched ¹⁰⁴Ru (¹⁰⁴Ru(n,γ)→¹⁰⁵Ru→β⁻ decay→¹⁰⁵Rh). This method yields ~5 mCi/mg Ru after 72 hours at 8×10¹³ n/cm²/s, with a Ru decontamination factor of 16,600 . Indirect production avoids carrier-added impurities, critical for radiopharmaceutical purity .
Q. Which ligands are commonly used to stabilize Rh-105 in preclinical studies?
Acyclic diaminodithioether (DADTE) ligands are preferred due to their strong chelation with Rh(III), ensuring in vivo stability. Derivatives of cyclam, cyclen, and tetrathioethers are also explored. Ligand design must balance thermodynamic stability and pharmacokinetics, with coupling efficiency tested via HPLC and mass spectrometry .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biodistribution data for Rh-105 complexes?
Contradictions often arise from variations in ligand structure, animal models, or analytical methods. To resolve these:
- Standardize ligand conjugation protocols (e.g., Bombesin(7-14) peptide coupling ).
- Use dual-isotope tracing (e.g., co-administering ¹¹¹In for imaging) to validate Rh-105 uptake .
- Compare results against Hamilton’s 1947 rat study, noting species-specific metabolic differences .
Q. What experimental strategies optimize the in vivo stability of Rh-105 complexes?
- Ligand optimization : Synthesize DADTE analogues with varying alkyl chain lengths; longer chains improve lipophilicity and tumor retention .
- Stability assays : Incubate complexes in human serum at 37°C for 48 hours, followed by HPLC analysis to quantify free Rh-105 .
- Competitive binding studies : Introduce EDTA or transferrin to simulate metal-rich biological environments .
Q. What statistical and computational tools are critical for modeling Rh-105 dosimetry?
- Monte Carlo simulations : Model beta particle penetration depth (e.g., using MCNP6 or GATE) to estimate tumor vs. healthy tissue dose .
- Compartmental analysis : Fit biodistribution data to two-compartment models (blood and tumor) using nonlinear regression (e.g., MATLAB’s Curve Fitting Toolbox) .
Q. How can isotopic impurities (e.g., ¹⁰³Ru) be minimized during Rh-105 production?
- Target enrichment : Use >99% enriched ¹⁰⁴Ru to reduce (n,γ) side reactions .
- Post-irradiation purification : Employ anion-exchange chromatography (e.g., AG1-X8 resin) with 6M HCl elution, achieving 99.99% Ru removal .
- Quality control : Gamma spectroscopy (319 keV photopeak) and ICP-MS to confirm isotopic purity .
Q. Methodological Considerations
Q. What criteria define a rigorous preclinical study for Rh-105 radiopharmaceuticals?
- Sample size : Minimum n=5 per group in murine models to account for intersubject variability .
- Control groups : Include sham-treated animals and non-targeted Rh-105 complexes.
- Ethics : Follow IACUC protocols for radiation dosing (e.g., ≤10% body weight loss) .
Q. How should researchers validate new Rh-105 separation protocols?
- Reproducibility : Replicate separations ≥3 times, reporting mean yield ± SD .
- Cross-validation : Compare neutron activation analysis (NAA) with radiometric counting for activity quantification .
- Blind testing : Have independent labs reproduce methods using detailed SOPs .
Q. Data Interpretation and Reporting
Q. How should conflicting half-life values for Rh-105 be reconciled in publications?
Cite the most recent ICRU report (35.4 hours) and note historical discrepancies (e.g., 1.5 days in older literature ). Provide decay-correction calculations for all time-dependent data .
Q. What are the key elements of a replicable Rh-105 experimental section?
- Synthesis : Specify ligand molar ratios, reaction temperature, and purification steps .
- Characterization : Include XRD for crystal structure, ICP-OES for metal content, and radio-TLC for radiochemical purity .
- Data deposition : Upload raw gamma spectra and chromatograms to repositories like Zenodo .
Propriétés
Numéro CAS |
14913-89-4 |
---|---|
Formule moléculaire |
Rh |
Poids moléculaire |
104.90569 g/mol |
Nom IUPAC |
rhodium-105 |
InChI |
InChI=1S/Rh/i1+2 |
Clé InChI |
MHOVAHRLVXNVSD-NJFSPNSNSA-N |
SMILES |
[Rh] |
SMILES isomérique |
[105Rh] |
SMILES canonique |
[Rh] |
Synonymes |
105Rh radioisotope Rh-105 radioisotope Rhodium-105 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.